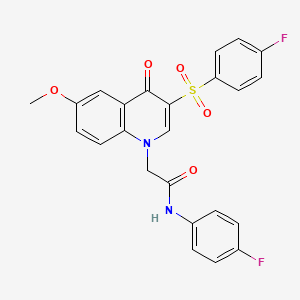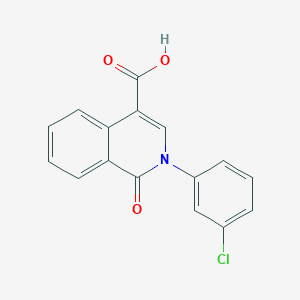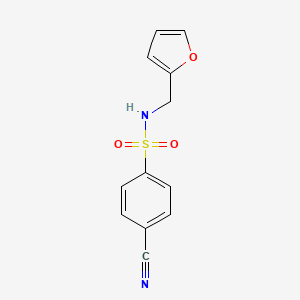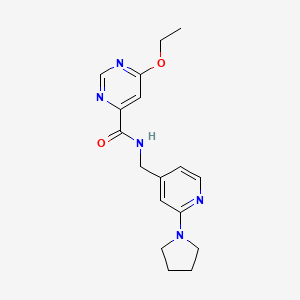
6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact method would depend on the desired stereochemistry and the specific substituents on the rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine, pyrimidine, and pyridine rings would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrolidine, pyrimidine, and pyridine rings could potentially undergo various reactions, including substitutions, additions, and ring-opening reactions .Scientific Research Applications
Synthesis and Derivative Formation
The scientific interest in pyrimidine derivatives, including compounds structurally related to 6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide, is evident in their synthesis for various applications. A study by Bakhite et al. (2005) describes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the potential of pyrimidine derivatives in creating complex heterocyclic compounds for further chemical exploration (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticancer Activity
The development of pyrimidine derivatives for potential therapeutic applications is a significant area of research. Kumar et al. (2015) reported on the synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives showing promising anticancer activity against human cancer cell lines, indicating the therapeutic potential of pyrimidine derivatives in oncology (Kumar et al., 2015).
Antiviral and Antimicrobial Activities
Compounds related to 6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide have been explored for their antiviral and antimicrobial properties. For instance, Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant antiretroviral activity, highlighting the potential use of pyrimidine derivatives in treating viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Additionally, El-Agrody et al. (2000) explored the synthesis of pyrano[2,3-d]pyrimidine derivatives, some of which exhibited promising antibacterial activities, suggesting their potential as antimicrobial agents (El-Agrody, El-Hakim, El-latif, Fakery, El-Sayed, & El-Ghareab, 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-ethoxy-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-16-10-14(20-12-21-16)17(23)19-11-13-5-6-18-15(9-13)22-7-3-4-8-22/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKORSFKHVMUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2715642.png)

![N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2715645.png)
![Triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2715647.png)

![7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2715651.png)
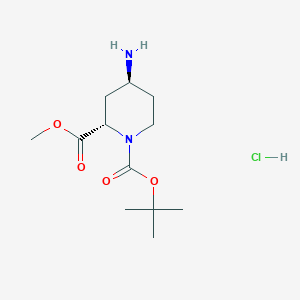
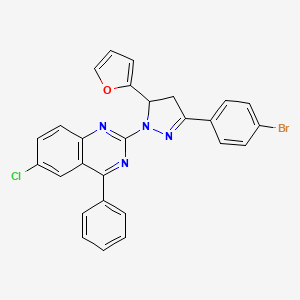
![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2715658.png)
